

In-Depth Technical Guide: Anti-Tumor Properties of ON 108600

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ON 108600

Cat. No.: B15542653

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ON 108600 is a novel, multi-kinase inhibitor demonstrating significant preclinical anti-tumor activity, particularly in triple-negative breast cancer (TNBC). Its mechanism of action centers on the simultaneous inhibition of Casein Kinase 2 (CK2), TRAF2- and NCK-interacting kinase (TNIK), and Dual-specificity tyrosine-phosphorylation-regulated kinase 1 (DYRK1). This dual targeting disrupts critical cancer-promoting pathways, including the Wnt signaling cascade, leading to the suppression of cancer stem cells (CSCs), induction of apoptosis, and overcoming chemotherapy resistance. This guide provides a comprehensive overview of the preclinical data, experimental methodologies, and underlying signaling pathways associated with **ON 108600**'s anti-tumor effects.

Core Mechanism of Action

ON 108600 exerts its anti-neoplastic effects by targeting multiple kinases that are often dysregulated in various cancers. The primary targets are CK2, TNIK, and DYRK1, all of which play crucial roles in cell proliferation, survival, and differentiation.^{[1][2]}

- **Casein Kinase 2 (CK2):** A serine/threonine kinase that is frequently overexpressed in cancer. CK2 is a potent suppressor of apoptosis and promotes cell growth and proliferation.^[1] Its inhibition by **ON 108600** is a key contributor to the induction of cancer cell death.

- TRAF2- and NCK-interacting kinase (TNIK): A critical component of the Wnt/ β -catenin signaling pathway, which is aberrantly activated in many cancers, including colorectal and breast cancer. By inhibiting TNIK, **ON 108600** can block this signaling cascade, which is essential for the maintenance of cancer stem cells.
- Dual-specificity tyrosine-phosphorylation-regulated kinase 1 (DYRK1): This kinase is involved in cell cycle regulation and neuronal development. Its role in cancer is multifaceted, and its inhibition by **ON 108600** likely contributes to the observed cell cycle arrest.

The simultaneous inhibition of these kinases is believed to be a key factor in the potent and broad anti-cancer activity of **ON 108600**, particularly in overcoming the resistance mechanisms that can arise from targeting a single pathway.

Quantitative Data: In Vitro Efficacy

The following tables summarize the quantitative data from preclinical studies, highlighting the inhibitory activity of **ON 108600** against its kinase targets and its effects on various breast cancer cell lines.

Kinase Target	IC50 (nM)
CK2 α 1	50
CK2 α 2	5
TNIK	5
DYRK1A	16
DYRK1B	7
DYRK2	28

Cell Line (Breast Cancer Subtype)	GI50 (μM)
BT-20 (TNBC)	0.1
MDA-MB-231 (TNBC)	0.1
Paclitaxel-Resistant MDA-MB-231	0.1
Paclitaxel-Resistant BT-20	0.1

Key Preclinical Findings and Experimental Protocols

Inhibition of Cancer Stem Cell Activity

ON 108600 has demonstrated potent activity against the cancer stem cell (CSC) population within TNBC, which is thought to be responsible for tumor recurrence and metastasis.

- Objective: To assess the self-renewal capacity of cancer stem cells.
- Methodology:
 - TNBC cells (e.g., MDA-MB-231) were cultured as single cells in ultra-low attachment plates with serum-free DMEM/F12 medium supplemented with B27, EGF, and bFGF.
 - Cells were treated with varying concentrations of **ON 108600**.
 - After 7-10 days, the number and size of the resulting mammospheres were quantified.
- Results: **ON 108600** significantly inhibited the formation and growth of mammospheres, indicating a reduction in the self-renewal ability of TNBC stem cells.

Induction of Apoptosis in Chemotherapy-Resistant Cells

A crucial finding is the ability of **ON 108600** to induce programmed cell death (apoptosis) in TNBC cells that have developed resistance to standard chemotherapy, such as paclitaxel.

- Objective: To quantify the extent of apoptosis induced by **ON 108600**.

- Methodology:
 - Paclitaxel-resistant TNBC cell lines were treated with **ON 108600** for 48-72 hours.
 - Cells were then stained with Annexin V-FITC and propidium iodide (PI).
 - The percentage of apoptotic cells (Annexin V positive) was determined by flow cytometry.
- Results: Treatment with **ON 108600** led to a significant increase in the apoptotic cell population in paclitaxel-resistant TNBC cells.

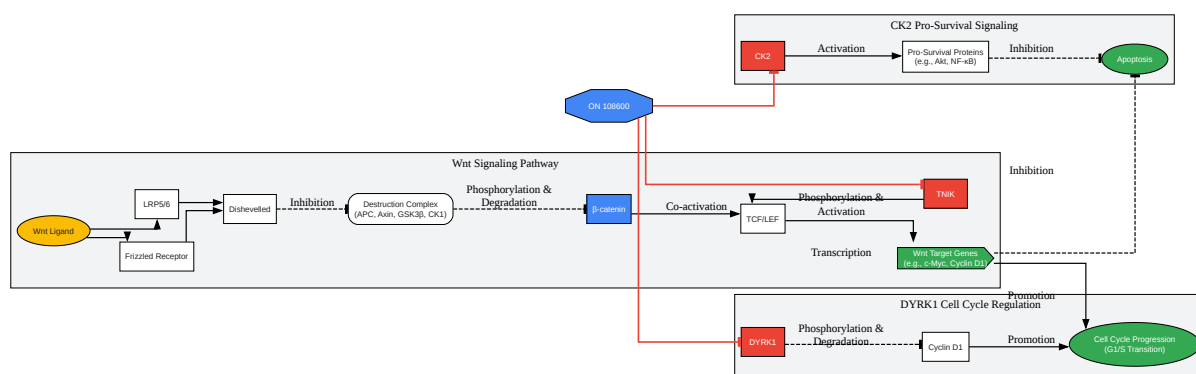
In Vivo Anti-Tumor Efficacy

Preclinical studies using mouse models have confirmed the anti-tumor activity of **ON 108600** in a living system.

- Objective: To evaluate the in vivo efficacy of **ON 108600** in a clinically relevant tumor model.
- Methodology:
 - Tumor fragments from TNBC patients were implanted into immunodeficient mice.
 - Once tumors were established, mice were treated with **ON 108600**, paclitaxel, a combination of both, or a vehicle control.
 - Tumor growth was monitored over time, and at the end of the study, tumors were excised for further analysis (e.g., immunohistochemistry for markers of apoptosis and proliferation).
- Results: **ON 108600**, both as a single agent and in combination with paclitaxel, significantly suppressed the growth of chemotherapy-resistant TNBC patient-derived xenografts.

Visualizing the Core Mechanisms

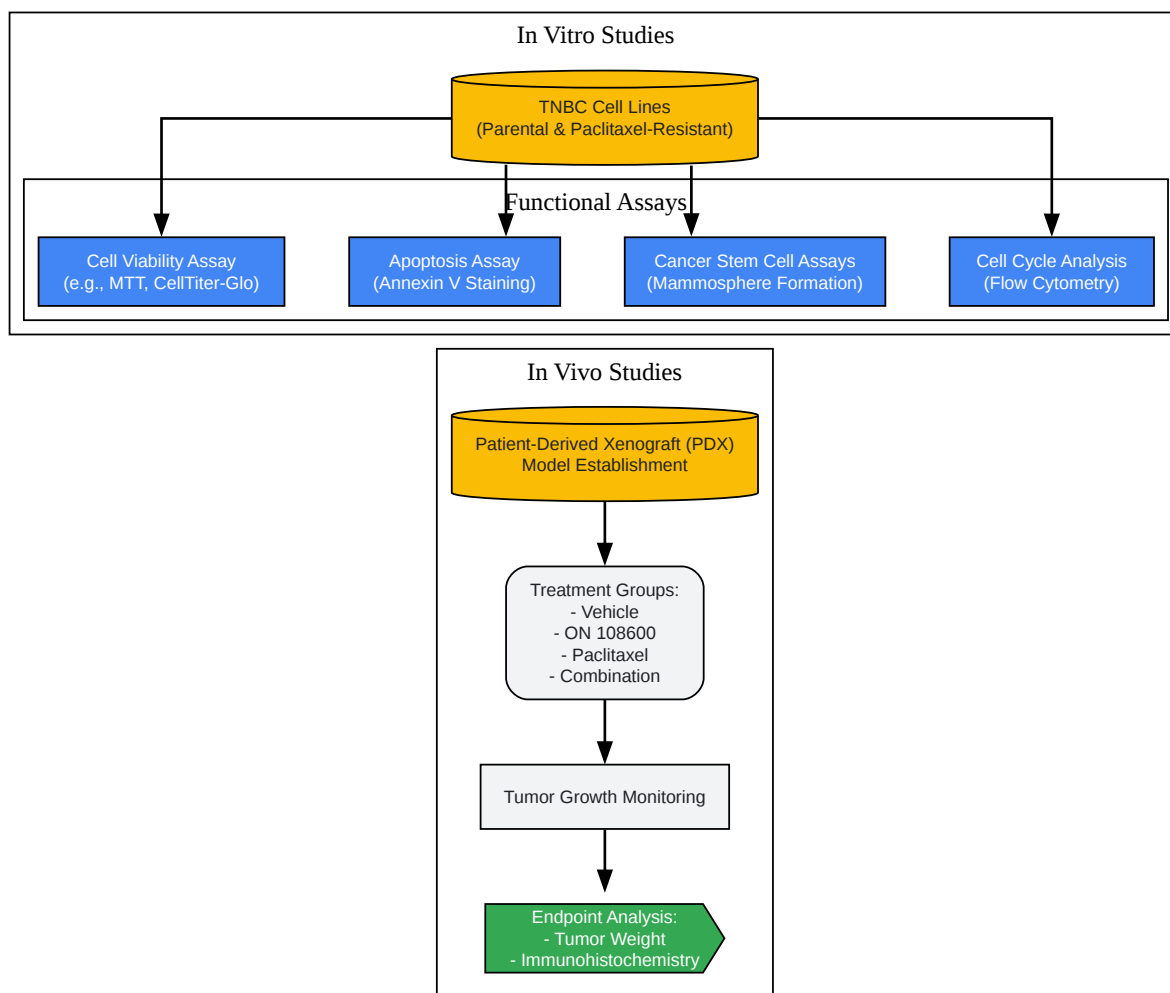
Signaling Pathway Diagram



[Click to download full resolution via product page](#)

Caption: Mechanism of action of **ON 108600**.

Experimental Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Preclinical evaluation workflow for **ON 108600**.

Conclusion and Future Directions

The preclinical data for **ON 108600** strongly support its potential as a novel therapeutic agent for triple-negative breast cancer, particularly for chemotherapy-resistant disease. Its multi-targeted approach, which simultaneously disrupts key cancer-promoting pathways and targets the resilient cancer stem cell population, represents a promising strategy to improve patient outcomes.

Future research should focus on:

- Elucidating the full spectrum of downstream effects of combined CK2, TNIK, and DYRK1 inhibition.
- Identifying predictive biomarkers to select patients most likely to respond to **ON 108600**.
- Conducting formal clinical trials to evaluate the safety and efficacy of **ON 108600** in patients with advanced TNBC.

The continued investigation of **ON 108600** is warranted and holds the potential to address a significant unmet medical need in the treatment of this aggressive breast cancer subtype.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Simultaneous CK2/TNIK/DYRK1 inhibition by 108600 suppresses triple negative breast cancer stem cells and chemotherapy-resistant disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [In-Depth Technical Guide: Anti-Tumor Properties of ON 108600]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15542653#understanding-the-anti-tumor-properties-of-on-108600]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com